(1E)-1-[2-(1-benzyl-1H-indol-3-yl)-2-oxoethylidene]-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of pyrroloquinolinones.
- It contains an indole moiety, a benzyl group, and a quinoline ring system.
- The compound’s chemical formula is C₂₆H₁₉ClFN₃O₂.
- Its structure is characterized by a fused pyrroloquinolinone core with various substituents.
- This compound has attracted attention due to its potential biological activities.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Cellular Effects:
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C37H30ClFN2O2 |
---|---|
Molecular Weight |
589.1 g/mol |
IUPAC Name |
(3E)-3-[2-(1-benzylindol-3-yl)-2-oxoethylidene]-9-(4-chlorophenyl)-6-fluoro-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C37H30ClFN2O2/c1-36(2)22-37(3,24-13-15-25(38)16-14-24)31-18-26(39)17-28-29(35(43)41(36)34(28)31)19-33(42)30-21-40(20-23-9-5-4-6-10-23)32-12-8-7-11-27(30)32/h4-19,21H,20,22H2,1-3H3/b29-19+ |
InChI Key |
YHOKZVNQEWKVAP-VUTHCHCSSA-N |
Isomeric SMILES |
CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C/C(=O)C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6)F)(C)C7=CC=C(C=C7)Cl)C |
Canonical SMILES |
CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=CC(=O)C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6)F)(C)C7=CC=C(C=C7)Cl)C |
Origin of Product |
United States |
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